molecular formula C10H11ClFNO2S B2994389 S-(2-Chloro-6-fluorobenzyl)-L-Cysteine CAS No. 1241383-43-6

S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Cat. No.: B2994389
CAS No.: 1241383-43-6
M. Wt: 263.71
InChI Key: YLPXMVYJOKWKMN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is a useful research compound. Its molecular formula is C10H11ClFNO2S and its molecular weight is 263.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S/c11-7-2-1-3-8(12)6(7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPXMVYJOKWKMN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

S-(2-Chloro-6-fluorobenzyl)-L-Cysteine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a derivative of the amino acid L-cysteine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into its molecular characteristics, a proposed synthesis pathway, and potential applications, drawing upon established knowledge of similar S-substituted cysteine analogs.

Core Molecular Profile

This compound is a unique molecule combining the essential amino acid L-cysteine with a halogenated benzyl group. This substitution on the sulfur atom of cysteine is anticipated to confer specific chemical and biological properties, making it a compound of interest for further investigation.

Molecular Formula and Weight

The molecular formula for this compound is derived from the constituent parts: L-cysteine (C₃H₇NO₂S) and the 2-chloro-6-fluorobenzyl group (C₇H₅ClF). The formation of the thioether bond results in the loss of one hydrogen atom from the thiol group of cysteine.

Therefore, the molecular formula is C₁₀H₁₁ClFNO₂S .

Based on this formula, the calculated molecular weight is approximately 263.72 g/mol .

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁ClFNO₂S
Molecular Weight ~263.72 g/mol
IUPAC Name This compound
Core Structure L-cysteine
Substituent Group 2-Chloro-6-fluorobenzyl

Synthesis and Chemical Properties

The synthesis of S-substituted cysteine derivatives is a well-established process in organic chemistry. The proposed synthesis of this compound would likely follow a nucleophilic substitution reaction.

Proposed Synthesis Pathway

The most probable synthetic route involves the reaction of L-cysteine with 2-chloro-6-fluorobenzyl chloride in a suitable solvent system. The thiol group of L-cysteine acts as a nucleophile, attacking the benzylic carbon of 2-chloro-6-fluorobenzyl chloride and displacing the chloride ion.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions L_Cysteine L-Cysteine Product S-(2-Chloro-6-fluorobenzyl) -L-Cysteine L_Cysteine->Product Nucleophilic Substitution Reagent 2-Chloro-6-fluorobenzyl chloride Reagent->Product Solvent Aqueous-Organic Solvent System (e.g., Ethanol/Water) Base Base (e.g., NaOH or NaHCO₃) Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Plausible Approach
  • Dissolution of L-Cysteine: L-cysteine is dissolved in an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate, to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Addition of the Benzyl Halide: A solution of 2-chloro-6-fluorobenzyl chloride in a water-miscible organic solvent, like ethanol, is added dropwise to the L-cysteine solution at a controlled temperature, typically room temperature.

  • Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[1], to determine the point of completion.

  • Workup and Isolation: Upon completion, the reaction mixture is acidified to protonate the carboxyl group of the amino acid product. The product may precipitate out of the solution or can be extracted using a suitable organic solvent.

  • Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system or by column chromatography, to yield pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Inferred Chemical Properties

Based on the properties of similar compounds like S-[(2-Chlorophenyl)methyl]-L-cysteine[2], the following characteristics can be anticipated:

  • Physical State: Likely a white to off-white crystalline solid at room temperature.

  • Solubility: Expected to have limited solubility in water and better solubility in organic solvents. The amino acid moiety will provide some aqueous solubility, especially at acidic or basic pH.

  • Stability: The thioether linkage is generally stable under normal conditions.

Potential Applications in Drug Development

S-substituted cysteine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of chlorine and fluorine atoms into the benzyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets[3].

Enzyme Inhibition

Many S-benzyl-L-cysteine derivatives have been investigated as enzyme inhibitors. For instance, some analogs act as inhibitors of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in the sulfur assimilation pathway in plants and microorganisms, suggesting potential applications as herbicides or antimicrobial agents[4]. The specific halogenation pattern of this compound may lead to novel inhibitory activities against various enzymes.

Precursor for Bioactive Molecules

L-cysteine and its derivatives are fundamental in the biosynthesis of various sulfur-containing compounds[5]. This compound could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro-6-fluorobenzyl moiety has been incorporated into other biologically active compounds, such as the plant growth regulator Flumetralin[6][7][8] and chitosan derivatives with insecticidal and fungicidal properties[9].

Targeted Drug Delivery

The L-cysteine backbone can be recognized by amino acid transporters, potentially allowing for targeted delivery of the 2-chloro-6-fluorobenzyl moiety into cells. This strategy is being explored for the development of drugs with improved cellular uptake and reduced off-target effects.

Analytical Methodologies

The accurate analysis of this compound is crucial for its characterization and for studying its biological fate.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is a primary tool for the analysis of S-substituted cysteine derivatives[1]. Reversed-phase HPLC, coupled with UV or mass spectrometry detection, would be a suitable method for separating and quantifying this compound. Derivatization of the amino group may be employed to enhance detection sensitivity[1].

Mass Spectrometry

Mass spectrometry (MS) is indispensable for confirming the molecular weight and for structural elucidation of the synthesized compound[10]. Techniques such as electrospray ionization (ESI) would be appropriate for analyzing this non-volatile amino acid derivative.

Analytical_Workflow Sample S-(2-Chloro-6-fluorobenzyl) -L-Cysteine Sample HPLC HPLC Separation (Reversed-Phase) Sample->HPLC UV_Vis UV-Vis Detection HPLC->UV_Vis MS_Detection Mass Spectrometry (ESI-MS) HPLC->MS_Detection Data_Analysis Data Analysis and Quantification UV_Vis->Data_Analysis MS_Detection->Data_Analysis

Sources

An In-Depth Technical Guide to the Metabolites of 2-Chloro-6-Fluorobenzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a xenobiotic's metabolic fate is paramount for predicting its efficacy, toxicity, and overall pharmacokinetic profile. This guide provides a deep dive into the anticipated metabolic pathways of 2-chloro-6-fluorobenzyl chloride derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical applications.[1][2] As a senior application scientist, this document is structured to not only present the "what" but to elucidate the "why" behind the metabolic transformations and the experimental strategies employed to uncover them.

Core Principles of Xenobiotic Metabolism: The Case of Halogenated Benzyl Chlorides

The journey of a drug or xenobiotic through a biological system is a complex process governed by a series of enzymatic reactions designed to render the compound more water-soluble and readily excretable.[3] This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] For a molecule like 2-chloro-6-fluorobenzyl chloride, its chemical structure—a reactive benzyl chloride with two halogen substituents on the aromatic ring—dictates its likely metabolic pathways. The presence of halogen atoms, particularly fluorine, can significantly influence metabolic stability.[4][5]

The primary metabolic routes for a 2-chloro-6-fluorobenzyl chloride derivative are predicted to be:

  • Oxidative Metabolism (Phase I): Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, this pathway is expected to target the benzylic carbon.[4][6]

  • Glutathione Conjugation (Phase II): The electrophilic nature of the benzyl chloride moiety makes it a prime substrate for conjugation with the endogenous antioxidant glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[7][8]

Predicted Metabolic Pathways and Resulting Metabolites

The following sections detail the scientifically reasoned, predicted metabolic fate of 2-chloro-6-fluorobenzyl chloride derivatives.

Pathway 1: Cytochrome P450-Mediated Oxidation

The initial and often rate-determining step in the oxidative metabolism of many xenobiotics is hydroxylation, catalyzed by CYP enzymes.[4] For a 2-chloro-6-fluorobenzyl chloride derivative, the benzylic carbon is a likely site of oxidation.

This initial hydroxylation would be followed by further oxidation to yield the corresponding aldehyde and then the carboxylic acid. The predicted metabolites are:

  • 2-Chloro-6-fluorobenzaldehyde: This aldehyde is a known chemical compound and its formation is a highly probable metabolic step.[9][10]

  • 2-Chloro-6-fluorobenzoic acid: Subsequent oxidation of the aldehyde by enzymes such as aldehyde dehydrogenase would lead to the formation of this carboxylic acid, which is also a known compound.[11][12][13][14]

The presence of the fluorine atom can influence the rate of metabolism. While C-F bonds are generally strong, oxidative defluorination can occur, though it is a less common metabolic route.[15][16]

Oxidative Metabolism of 2-Chloro-6-Fluorobenzyl Chloride Parent 2-Chloro-6-fluorobenzyl chloride Derivative Alcohol 2-Chloro-6-fluoro- benzyl alcohol Parent->Alcohol CYP450 (Hydroxylation) Aldehyde 2-Chloro-6- fluorobenzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid 2-Chloro-6- fluorobenzoic acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase

Caption: Predicted CYP450-mediated oxidative pathway.

Pathway 2: Glutathione Conjugation

The benzyl chloride functional group is a reactive electrophile, making it a prime candidate for detoxification via glutathione conjugation.[7] This reaction is catalyzed by glutathione S-transferases (GSTs) and involves the nucleophilic attack of the glutathione thiolate anion on the benzylic carbon, displacing the chloride ion.[8][17]

The initial glutathione conjugate is then typically processed through the mercapturic acid pathway, leading to a series of metabolites that are excreted in the urine or bile.[18] The key metabolites in this pathway include:

  • Glutathione Conjugate: The direct product of the GST-catalyzed reaction.

  • Cysteinyl-Glycine Conjugate: Formed by the removal of the glutamate residue by γ-glutamyltransferase (GGT).[18]

  • Cysteine Conjugate: Resulting from the cleavage of the glycine residue by a dipeptidase.

  • N-acetylcysteine Conjugate (Mercapturic Acid): The final product, formed by the N-acetylation of the cysteine conjugate, which is then readily excreted.[18]

Glutathione Conjugation Pathway Parent 2-Chloro-6-fluorobenzyl chloride Derivative GSH_Adduct Glutathione Conjugate Parent->GSH_Adduct GST CysGly_Adduct Cysteinyl-Glycine Conjugate GSH_Adduct->CysGly_Adduct GGT Cys_Adduct Cysteine Conjugate CysGly_Adduct->Cys_Adduct Dipeptidase Mercapturate Mercapturic Acid (N-acetylcysteine conjugate) Cys_Adduct->Mercapturate N-acetyl- transferase

Caption: Predicted glutathione conjugation and mercapturic acid pathway.

Experimental Workflow for Metabolite Identification

A systematic approach is crucial for the successful identification and characterization of metabolites. The following workflow outlines the key in vitro experiments.[19]

Experimental Workflow for Metabolite ID cluster_invitro In Vitro Metabolism cluster_analysis Analytical Chemistry cluster_phenotyping Enzyme Phenotyping Microsomes Liver Microsomes (Phase I) LCMS LC-HR-MS/MS Analysis Microsomes->LCMS Metabolite Generation S9 S9 Fraction (Phase I & II) S9->LCMS Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->LCMS Recombinant Recombinant CYPs LCMS->Recombinant Identify Oxidative Metabolites Inhibitors Chemical Inhibitors LCMS->Inhibitors

Caption: A typical experimental workflow for in vitro metabolite identification.

In Vitro Incubation Models

The choice of the in vitro system is critical and depends on the metabolic pathways being investigated.[19]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP enzymes. They are ideal for studying Phase I metabolism.[20][21]

  • S9 Fraction: This is the supernatant fraction of a tissue homogenate and contains both microsomal and cytosolic enzymes, making it suitable for investigating both Phase I and Phase II reactions.[19]

  • Hepatocytes: These are whole liver cells and contain the full complement of metabolic enzymes and cofactors. They provide the most physiologically relevant in vitro model.[21]

Analytical Techniques: The Power of LC-MS

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the cornerstone of modern metabolite identification.[22][23][24]

  • Chromatographic Separation: HPLC separates the parent compound from its metabolites based on their physicochemical properties.

  • Mass Spectrometry Detection: HR-MS provides accurate mass measurements, which are used to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information. The characteristic isotopic pattern of chlorine (a 3:1 ratio of M and M+2 isotopes) is a key signature to look for in the mass spectra of potential metabolites.[22][25]

Enzyme Phenotyping

Identifying the specific enzymes responsible for a compound's metabolism is a critical step in predicting potential drug-drug interactions.[26]

  • Recombinant Enzymes: Incubating the compound with a panel of individual, recombinant CYP enzymes allows for the direct identification of the isoforms responsible for specific metabolic transformations.[27]

  • Chemical Inhibitors: Using specific chemical inhibitors for different CYP isoforms in incubations with liver microsomes can also help to pinpoint the key enzymes involved.[28]

Quantitative Data and Protocols

Sample Data Summary Table

The following table illustrates how quantitative data from a metabolic stability assay could be presented.

In Vitro SystemParent Compound Concentration (µM)Incubation Time (min)% Parent Remaining
Human Liver Microsomes10100
1565
3042
6018
Human Hepatocytes10100
3075
6055
12030
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol provides a step-by-step guide for a typical in vitro metabolism experiment.[15][29]

  • Preparation:

    • Prepare a stock solution of the 2-chloro-6-fluorobenzyl chloride derivative in a suitable organic solvent (e.g., DMSO).

    • Thaw a vial of pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify any formed metabolites.

Conclusion

This guide provides a comprehensive framework for understanding and investigating the metabolism of 2-chloro-6-fluorobenzyl chloride derivatives. By combining predictive metabolism based on chemical structure with robust in vitro experimental workflows, researchers can gain crucial insights into the biotransformation of these compounds. This knowledge is essential for optimizing drug design, assessing potential safety liabilities, and ultimately, for the successful development of new therapeutic agents and other chemical products.

References

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Available at: [Link]

  • Chao, J., et al. (2010). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

  • Cohen, A. J., & Smith, J. N. (1964). Comparative detoxication. 9. The metabolism of some halogenated compounds by conjugation with glutathione in the locust. Biochemical Journal. Available at: [Link]

  • Pompella, A., et al. (2003). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Amino Acids. Available at: [Link]

  • Lin, J. H., & Lu, A. Y. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

  • Wikipedia. (2023). 2-Fluorobenzoic acid. Available at: [Link]

  • Wang, L., et al. (2019). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

  • Stevens, J. L., & Anders, M. W. (1979). Metabolism of haloforms to carbon monoxide. I. In vitro studies. Biochemical Pharmacology. Available at: [Link]

  • Encyclopedia.pub. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. Available at: [Link]

  • Karuzina, I. I., & Archakov, A. I. (1977). The in vitro metabolism of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) by hepatic microsomal cytochrome P-450. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]

  • Purdue University. (n.d.). Phase II - Glutathione Conjugation. Available at: [Link]

  • Gill, H., et al. (2015). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Chloro-6-fluorobenzoic acid. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-6-fluorobenzoic acid. Available at: [Link]

  • Wageningen University & Research. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[ a ]pyrene. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

  • Cadeddu, A., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of Medicinal Chemistry. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]

  • Hilaris Publisher. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Available at: [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Available at: [Link]

  • Fang, Z. Z., et al. (2001). In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Kolar, L. M., et al. (2010). Cytochrome P450-mediated hepatic metabolism of new fluorescent substrates in cats and dogs. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Chloro-6-fluorobenzyl chloride. Available at: [Link]

  • ResearchGate. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. Available at: [Link]

  • SciELO. (2018). In vivo study of schistosomicidal action of (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one. Available at: [Link]

Sources

Methodological & Application

Application Note: A Strategic Approach to Developing a Quantitative LC-MS/MS Method for S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine. This cysteine conjugate, potentially arising as a metabolite or a synthetic intermediate in drug development programs, requires a selective and precise analytical method for its characterization and quantification.[1][2] This guide moves beyond a simple recitation of parameters, instead focusing on the strategic rationale behind each step of method development, from initial analyte characterization and mass spectrometric tuning to chromatographic optimization and sample preparation. The protocols and principles outlined herein are designed to empower researchers, scientists, and drug development professionals to establish a self-validating and high-performance analytical method.

Foundational Strategy: Analyte Characterization

Before any instrument work commences, a thorough in-silico characterization of the target analyte is paramount. This foundational step informs every subsequent decision in the method development process.

1.1. Chemical Structure and Molecular Weight

This compound is composed of an L-cysteine core covalently linked through its sulfur atom to a 2-chloro-6-fluorobenzyl group.

  • L-Cysteine Backbone: C₃H₇NO₂S

  • 2-Chloro-6-fluorobenzyl Moiety: C₇H₅ClF

  • Molecular Formula: C₁₀H₁₁ClFNO₂S

The first critical parameter for any mass spectrometry method is the precise mass of the analyte. The monoisotopic mass is calculated to determine the mass-to-charge ratio (m/z) of the precursor ion.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClFNO₂S-
Monoisotopic Mass263.0183 DaCalculated
Average Molecular Weight263.72 g/mol Calculated

1.2. Ionization Potential

The structure contains a primary amine and a carboxylic acid group, making it amphoteric.[3] For LC-MS/MS analysis, electrospray ionization (ESI) is the technique of choice. The primary amine on the cysteine backbone is a readily available site for protonation under acidic mobile phase conditions. Therefore, positive ion mode ESI ([M+H]⁺) is the logical and most promising starting point for achieving high sensitivity.[4]

  • Predicted Precursor Ion ([M+H]⁺): m/z 264.0256

Mass Spectrometry Protocol: Building the MRM Method

The core of a quantitative LC-MS/MS method is the specificity and sensitivity derived from Multiple Reaction Monitoring (MRM).[1][5] This section details the systematic process of selecting and optimizing MRM transitions.

2.1. Workflow for MS Parameter Optimization

The optimization of mass spectrometer parameters is a critical step that directly impacts method sensitivity.[4][6] This workflow is typically performed by infusing a solution of the analytical standard (~100-500 ng/mL in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

cluster_infusion Direct Infusion Analysis cluster_ms_dev MS Method Development infuse Infuse Analyte Standard q1_scan Step 1: Q1 Scan Confirm Precursor Ion [M+H]⁺ (m/z 264.0) infuse->q1_scan Introduce into MS pis_scan Step 2: Product Ion Scan (PIS) Fragment Precursor & Identify Candidate Product Ions q1_scan->pis_scan Set Precursor m/z mrm_opt Step 3: MRM Optimization Vary Collision Energy (CE) & Declustering Potential (DP) for each transition pis_scan->mrm_opt Select Promising Fragments final_mrm Step 4: Final MRM Table Select Quantifier & Qualifier Ions mrm_opt->final_mrm Determine Optimal Energies

Caption: Workflow for MS parameter optimization.

2.2. Precursor to Product: Predicting Fragmentation

The predictability of fragmentation based on chemical structure is a cornerstone of mass spectrometry.[7] For this compound, several high-probability fragmentation pathways can be anticipated.

  • Primary Fragmentation: The most likely and structurally specific fragmentation is the homolytic or heterolytic cleavage of the C-S bond connecting the benzyl group to the cysteine. This results in the formation of the stable 2-chloro-6-fluorobenzyl cation . This fragment is an excellent candidate for a specific quantifier ion due to its high expected abundance and structural relevance. The m/z of this fragment can be predicted based on its isotopic pattern (due to Chlorine). The MS/MS spectrum of Flumetralin, which contains this same moiety, confirms the generation of a fragment at m/z 143.[8]

  • Secondary Fragmentation: Cleavage of bonds within the cysteine backbone is also expected. A common fragmentation pathway for amino acids involves the neutral loss of formic acid (HCOOH, 46 Da) or the combined loss of water and carbon monoxide (H₂O + CO, 46 Da) from the protonated molecule.[3]

  • Immonium Ion: While less specific, the formation of the cysteine immonium ion through cleavage of the Cα-Cβ bond is another possibility.

cluster_frag Predicted Fragmentation of [M+H]⁺ (m/z 264.0) Parent [this compound+H]⁺ m/z 264.0 Fragment1 2-chloro-6-fluorobenzyl cation (Quantifier) m/z 143.0 Parent->Fragment1 C-S Bond Cleavage Fragment2 [M+H - HCOOH]⁺ (Qualifier 1) m/z 218.0 Parent->Fragment2 Neutral Loss Fragment3 Cysteine Immonium Ion (Qualifier 2) m/z 74.0 Parent->Fragment3 Cα-Cβ Cleavage

Caption: Predicted fragmentation pathways.

2.3. Proposed MRM Transitions & Optimization Parameters

Based on the predicted fragmentation, the following table outlines the proposed MRM transitions for method development. The starting collision energies (CE) are empirical estimates based on typical values for small molecules and should be optimized experimentally. A CE ramp of ±10-15 V around the starting value is recommended.[6][9]

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed UseStarting CE (V)Starting DP (V)
1264.0143.0Quantifier 2560
2264.0218.0Qualifier 11560
3264.074.0Qualifier 23060

The quantifier is chosen for its anticipated high intensity and specificity. The qualifiers provide additional confirmation of the analyte's identity. The ratio of the qualifier to quantifier peak areas should remain constant across all standards and samples.

Liquid Chromatography Protocol: Achieving Separation

The goal of chromatography is to separate the analyte from matrix components to reduce ion suppression and ensure accurate quantification.[10]

3.1. Rationale for Column and Mobile Phase Selection

  • Stationary Phase: A C18 reversed-phase column is the workhorse for small-molecule analysis and provides an excellent starting point. The moderate polarity of the analyte suggests good retention on this phase. An Ascentis® Express C18 column (or equivalent Fused-Core® particle technology) is recommended for high efficiency and speed.

  • Mobile Phase: A binary mobile phase system is standard.

    • Aqueous (A): Water with 0.1% Formic Acid. The acid is crucial for promoting protonation of the analyte ([M+H]⁺) in the ESI source, thus enhancing sensitivity.

    • Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Flow Rate: For a standard 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is appropriate.

3.2. Step-by-Step Chromatographic Method Protocol

  • Column: Ascentis® Express C18, 2.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)%B
0.05
0.55
4.095
5.095
5.15
6.05

This gradient should be considered a starting point. The initial hold ensures analyte focusing on the column, the ramp elutes the analyte, and the high organic wash cleans the column before re-equilibration.

Sample Preparation Protocol

For analysis in biological matrices such as plasma or tissue homogenates, a simple and effective sample preparation is required to remove proteins and phospholipids that can interfere with the analysis.

Protocol: Protein Precipitation

  • To 50 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Justification: Protein precipitation is a rapid, generic, and effective method for cleaning up biological samples for small molecule analysis. Acetonitrile is a highly efficient precipitating agent. The use of an internal standard (ideally a stable isotope-labeled version of the analyte) is critical for correcting for matrix effects and variations in sample processing.

Conclusion and Best Practices

This application note provides a detailed, science-based framework for developing a quantitative LC-MS/MS method for this compound. The key to a successful method lies not in simply applying a set of pre-determined parameters, but in understanding the rationale for each choice. By starting with a thorough characterization of the analyte, predicting its mass spectrometric behavior, and systematically optimizing both MS and LC conditions, a robust, sensitive, and specific method can be reliably established. This method will be suitable for applications in drug metabolism studies, pharmacokinetic analysis, and other areas of pharmaceutical development.

References

  • Britz-McKibbin, P. (2012). New advances in amino acid profiling by capillary electrophoresis-electrospray ionization-mass spectrometry. Methods in Molecular Biology, 828, 135-151. [Link]

  • Friedman, M. (1977). Mass spectra of cysteine derivates. Advances in Experimental Medicine and Biology, 86A, 713-726. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Loo, J. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Li, W. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Schmidt, J., Vogel, M., & E-Viertel, B. (n.d.). Precursor and product ions for liquid chromatography-electrospray... ResearchGate. [Link]

  • Request PDF. (2025, August 6). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. [Link]

  • Hirai, D., et al. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Brodbelt, J. S., et al. (2014). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 25(11), 1894-1901. [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Wang, J., Li, W., & Garofolo, F. (2024, June 5). LC-MS Bioanalysis of Drug Conjugates. ASMS. [Link]

  • Van de Rijke, E., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(17), 9332-9340. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubChem. (n.d.). L-Cysteine, N-acetyl-S-(2-chloro-1-fluoroethenyl)-. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Reinwarth, M., et al. (2014). Fragmentation Follows Structure: Top-Down Mass Spectrometry Elucidates the Topology of Engineered Cystine-Knot Miniproteins. PLoS ONE, 9(10), e108626. [Link]

  • U.S. Environmental Protection Agency. (n.d.). S-[(2-Chlorophenyl)methyl]-L-cysteine Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). S-benzyl-L-cysteine. [Link]

  • The Pseudomonas aeruginosa Metabolome Database. (n.d.). L-cystine (PAMDB120299). [Link]

  • Imai, S., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570. [Link]

  • PubChem. (n.d.). Flumetralin. [Link]

  • Agriculture & Environment Research Unit, University of Hertfordshire. (n.d.). Flumetralin (Ref: CGA 41065). [Link]

Sources

Using S-(2-Chloro-6-fluorobenzyl)-L-Cysteine as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of S-Benzyl-Cysteine Analogs using S-(2-Chloro-6-fluorobenzyl)-L-Cysteine as Internal Standard

Executive Summary

This application note details the protocol for using This compound (SCFC) as a Structural Analog Internal Standard (SA-IS) in the LC-MS/MS quantification of mercapturic acid precursors, specifically S-Benzyl-L-Cysteine (SBC) and related halogenated benzyl-cysteine conjugates.

While stable isotope-labeled standards (SIL-IS) are the gold standard, SCFC offers a robust, cost-effective alternative for laboratories analyzing exposure to benzyl halides, toluene, or specific pesticidal agents (e.g., Flumetralin metabolites). Its unique 2-chloro-6-fluoro substitution provides sufficient mass differentiation (


m/z +52 Da) and chromatographic resolution from unsubstituted benzyl analytes while maintaining identical ionization characteristics.

Scientific Principle & Rationale

The Role of the Structural Analog

In quantitative bioanalysis, the internal standard must mimic the analyte's behavior through extraction, chromatography, and ionization to correct for matrix effects and recovery losses.

  • Physicochemical Match: SCFC shares the core S-benzyl-L-cysteine backbone, ensuring it undergoes similar protonation (ESI+) and zwitterionic interactions.

  • Chromatographic Distinction: The halogen substituents (Cl, F) increase lipophilicity. On a Reverse-Phase C18 column, SCFC elutes after S-Benzyl-L-Cysteine, preventing ion suppression cross-talk between the analyte and the IS.

  • Mass Spectral Separation:

    • Analyte (SBC): [M+H]

      
       212.1 
      
      
      
      91.1 (Benzyl cation)
    • IS (SCFC): [M+H]

      
       264.0 
      
      
      
      143.0 (2-Cl-6-F-Benzyl cation)
    • The absence of spectral overlap ensures high specificity.

Metabolic Context

This protocol assumes the analysis of Cysteine Conjugates . In urine, these are often present as Mercapturic Acids (N-acetylated). The workflow below includes an Acid Hydrolysis step to convert all N-acetyl metabolites back to the free cysteine conjugate form, simplifying the analysis into a single cumulative target.

Experimental Protocol

Reagents & Materials
  • Analyte: S-Benzyl-L-Cysteine (SBC).

  • Internal Standard: this compound (SCFC).

  • Matrix: Human Urine or Plasma.[1]

  • Hydrolysis Agent: 6 M HCl.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Solution Preparation
Solution TypeConcentrationPreparation Details
IS Stock 1.0 mg/mLDissolve SCFC in Methanol. Store at -20°C.
IS Working Sol. 1.0 µg/mLDilute Stock 1:1000 in Water/MeOH (90:10).
Calibration Stds 1 – 1000 ng/mLSpike SBC into blank matrix; add IS Working Sol. at fixed 100 ng/mL.
Sample Preparation Workflow (Acid Hydrolysis Method)
  • Aliquot: Transfer 500 µL of Urine into a glass vial.

  • Spike IS: Add 50 µL of IS Working Solution (SCFC).

  • Hydrolysis: Add 200 µL of 6 M HCl. Cap tightly.

  • Incubation: Heat at 95°C for 60 minutes. (Converts N-acetyl-SBC

    
     SBC).
    
  • Neutralization: Cool to RT. Add 200 µL 6 M NaOH (Adjust pH to ~2-4).

  • Solid Phase Extraction (SPE):

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Hydrolyzed sample.[1]

    • Wash: 1 mL 5% MeOH in 0.1% Formic Acid.

    • Elute: 1 mL 100% Methanol.

  • Reconstitution: Evaporate eluate under

    
     stream; reconstitute in 100 µL Mobile Phase (90:10 A:B).
    

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
S-Benzyl-Cys (SBC) 212.191.1 (Quant)20182.8
122.0 (Qual)2012
SCFC (IS) 264.0 143.0 (Quant) 25223.4
122.0 (Qual)2514

Note: The shift in retention time (2.8 min vs 3.4 min) confirms the higher lipophilicity of the fluorinated IS, preventing ion suppression from the analyte peak.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) IS_Add Add Internal Standard S-(2-Cl-6-F-benzyl)-L-Cys Sample->IS_Add Hydrolysis Acid Hydrolysis (6M HCl, 95°C, 1h) IS_Add->Hydrolysis Mix SPE Solid Phase Extraction (C18 Cartridge) Hydrolysis->SPE Neutralize & Load LC HPLC Separation (C18 Column, Gradient) SPE->LC Elute & Inject ESI ESI+ Ionization LC->ESI MRM MRM Detection ESI->MRM Data Quantification Ratio (Analyte Area / IS Area) MRM->Data m/z 212->91 (Analyte) m/z 264->143 (IS)

Caption: Analytical workflow for the quantification of Benzyl-Cysteine conjugates using SCFC as an Internal Standard.

Validation & Quality Assurance

To ensure the reliability of SCFC as an internal standard, the following validation steps are mandatory:

  • Cross-Talk Check: Inject a high concentration of Analyte (SBC) alone and monitor the IS channel (264

    
    143). Inject pure IS (SCFC) and monitor the Analyte channel. Requirement: < 0.5% interference.[2]
    
  • Relative Response Factor (RRF): Since SCFC is an analog, not an isotope, its ionization efficiency may differ slightly. Establish the RRF during method development:

    
    
    The RRF should remain constant (
    
    
    
    15%) across the calibration range.
  • Matrix Effect Evaluation: Compare the peak area of SCFC spiked into extracted matrix vs. SCFC in pure solvent.

    • Acceptance: Matrix Factor between 0.85 and 1.15.

References

  • Centers for Disease Control and Prevention (CDC). (2014). S-Benzylmercapturic Acid and S-Phenylmercapturic Acid in Urine: Method 8326. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Link

  • Bylund, J., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Drug Metabolism and Disposition, 40(11), 2185–2191.[3] (Describes the synthesis and reactivity of 2-chloro-6-fluorobenzyl conjugates). Link

  • Schettgen, T., et al. (2008). Fast determination of urinary S-phenylmercapturic acid (S-PMA) and S-benzylmercapturic acid (S-BMA) by column-switching liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 863(2), 283–292. Link

Sources

Application Note: In Vitro Metabolic Profiling of 2-Chloro-6-fluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

The 2-chloro-6-fluorobenzyl moiety is a privileged structural motif in medicinal chemistry and agrochemical design. The substitution pattern—featuring a chlorine atom at the C2 position and a fluorine atom at the C6 position—creates a unique steric and electronic environment around the benzylic carbon.

Why this scaffold matters:

  • Metabolic Blockade: The ortho-disubstitution creates significant steric hindrance, often intended to block Cytochrome P450 (CYP) mediated benzylic hydroxylation, a common "soft spot" in drug metabolism.

  • Electronic Effects: The electron-withdrawing nature of the halogens deactivates the aromatic ring, reducing susceptibility to arene oxidation (epoxidation).

  • Bioactivation Risk: Despite its stability, this moiety can undergo "metabolic switching." If the benzylic position is oxidized to an alcohol and subsequently to a benzaldehyde, or if the ring undergoes bioactivation, it may form reactive quinone methides or displace the chloride via glutathione (GSH) conjugation, leading to idiosyncratic toxicity.

This guide provides a rigorous workflow for assessing the metabolic stability and reactive metabolite potential of these specific derivatives.

Protocol A: Microsomal Stability Assay ( Determination)

This protocol determines the intrinsic clearance (


) using liver microsomes (human or animal).[1] The presence of the chlorine isotope (

) requires specific mass spectrometry parameters described in Section 4.
Reagents & Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM

    
    .[1]
    
  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Experimental Workflow

Critical Causality: We use a "pre-incubation" step. Without this, the temperature lag (


) causes non-linear kinetics in the first 2 minutes, invalidating 

calculations.
  • Preparation: Dilute Test Compound to 1

    
     (final) in Phosphate Buffer containing microsomes (0.5 mg/mL final protein). Note: Keep organic solvent < 1% to avoid CYP inhibition.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes without NADPH.

  • Initiation: Add NADPH to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Quench Solution.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (

    
    ) to pellet proteins. Collect supernatant for LC-MS/MS.
    
Workflow Visualization

MicrosomalStability Start Test Compound (1 µM) Mix Microsome Mix (0.5 mg/mL) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Equilibration NADPH Add NADPH (Start Reaction) PreInc->NADPH Sampling Sampling (0-60 min) NADPH->Sampling Quench Quench (ACN + IS) Sampling->Quench Stop Metabolism Analysis LC-MS/MS Analysis Quench->Analysis Supernatant

Figure 1: Step-by-step workflow for microsomal stability incubation ensuring temperature equilibrium.

Protocol B: Reactive Metabolite Trapping (GSH)

Halogenated benzylic compounds carry a risk of bioactivation. The 2-Cl, 6-F substitution pattern can lead to the formation of reactive intermediates if the benzylic carbon is oxidized or if the halogen is displaced via


 mechanisms on quinone-like intermediates.
Scientific Logic

We utilize Glutathione (GSH) as a soft nucleophile trap. If the test compound forms an electrophilic reactive metabolite (e.g., a quinone methide or epoxide), GSH will covalently bind to it, forming a stable adduct with a characteristic mass shift (+305 Da for neutral loss, or distinct fragment ions).

Protocol Steps
  • Incubation Mix:

    • Microsomes (1.0 mg/mL) - Higher concentration to maximize metabolite formation.

    • Test Compound (10

      
      ).[3]
      
    • GSH (5 mM) - Excess concentration to outcompete endogenous nucleophiles.

  • Controls:

    • Negative: No NADPH.[4]

    • Positive: Clozapine or Diclofenac (known GSH adduct formers).

  • Reaction: Incubate for 60 minutes at 37°C.

  • Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS) looking for GSH-specific neutral losses (129 Da, pyroglutamic acid).

Bioactivation Pathway Visualization

GSH_Trapping Parent Parent: 2-Cl-6-F-Benzyl Derivative CYP CYP450 Oxidation Parent->CYP Alcohol Benzylic Alcohol CYP->Alcohol Reactive Reactive Intermediate (Quinone Methide / Epoxide) Alcohol->Reactive Bioactivation Adduct Stable GSH Adduct (Mass Shift +305 Da) Reactive->Adduct Nucleophilic Attack GSH + Glutathione (GSH) GSH->Adduct

Figure 2: Potential bioactivation pathway and glutathione trapping mechanism for benzyl derivatives.

Analytical Guide: The Halogen Signature

Analyzing 2-chloro-6-fluorobenzyl derivatives requires specific attention to isotope patterns.

  • Chlorine (

    
     / 
    
    
    
    ):
    Exhibits a characteristic 3:1 intensity ratio.[5][6] This is your primary "tag" for identifying parent-related metabolites.
  • Fluorine (

    
    ):  Monoisotopic. It provides no isotope pattern but causes a slight mass defect.
    
Mass Shift Table for Metabolite ID

Use this table to filter LC-MS data.

TransformationMass Shift (

)
MechanismIsotope Pattern Change
Parent 0-Present (3:1)
Hydroxylation +15.9949CYP-mediated (+O)Preserved
Dechlorination -33.9610Oxidative loss of Cl (+H, -Cl)Lost (Becomes Monoisotopic)
Defluorination -17.9905Oxidative loss of F (+H, -F)Preserved
GSH Conjugation +305.0681Adduct formationPreserved
Glucuronidation +176.0321Phase II (on -OH handle)Preserved
Data Interpretation[7][8]
  • Calculate

    
    :  Plot ln(% remaining) vs. time.[1][2] The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
  • Metabolic Switching: If

    
     is low (< 10 
    
    
    
    ) but you observe GSH adducts, the compound is metabolically stable but potentially toxic. This is a "Red Flag" in drug development.

References

  • U.S. Food and Drug Administration (FDA). (2020).[7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][7][8][9][10]

  • Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): In vitro experiments. Current Drug Metabolism, 8(8), 822-829. [Link]

  • Argoti, D., et al. (2005). Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection and Structure Identification using Liquid Chromatography-Tandem Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Nature Protocols. (2024).[11] Microsomal stability assay for human and mouse liver microsomes. [Link][1]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine patterns. [Link]

Sources

Application Note: High-Fidelity Cysteine Conjugate β-Lyase Activity Assay Utilizing S-Benzyl-L-Cysteine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cysteine S-conjugate β-lyases (CCBLs) are a critical family of pyridoxal 5'-phosphate (PLP)-dependent enzymes responsible for the bioactivation of halogenated xenobiotics, mediating nephrotoxicity, and driving the metabolism of naturally occurring sulfur-containing compounds (1)[1]. Accurately profiling their activity is essential in predictive toxicology and drug development. This application note details an advanced, self-validating biochemical assay utilizing S-benzyl-L-cysteine (SBC) as a highly stable model substrate.

Mechanistic Framework & Causality

Unlike primary metabolic enzymes, mammalian CCBLs (such as glutamine transaminase K, GTK) often catalyze β-elimination as a non-physiological side reaction (2)[2].

When S-benzyl-L-cysteine enters the active site, its amino group forms a Schiff base with the PLP cofactor. The enzyme abstracts the α-proton, triggering a β-elimination cascade that expels the leaving group (benzyl mercaptan) and forms an aminoacrylate intermediate. This intermediate rapidly hydrolyzes in aqueous environments to yield equimolar concentrations of pyruvate and ammonia (3)[3].

Why S-benzyl-L-cysteine? SBC is selected due to its structural stability and lack of background absorbance at 430 nm, which is a common artifact with other aromatic conjugates (2)[2]. Furthermore, its β-elimination is specifically and potently inhibited by aminooxyacetic acid (AOAA), providing a definitive mechanism to distinguish true lyase activity from non-specific degradation (4)[4].

Orthogonal Assay Architecture (Self-Validating System)

To establish absolute trustworthiness, this protocol does not rely on a single endpoint. It utilizes an orthogonal, dual-detection architecture. By independently quantifying the keto acid (pyruvate) and the thiol (benzyl mercaptan), the system self-validates: a 1:1 molar stoichiometric yield confirms pure β-lyase activity, ruling out competing transamination pathways or background thiol oxidation.

Workflow SBC S-benzyl-L-cysteine (Substrate) Reaction β-Elimination Reaction (37°C, pH 7.4 - 8.5) SBC->Reaction Incubate Enzyme β-Lyase + PLP (Biocatalyst) Enzyme->Reaction Catalyze Pyruvate Pyruvate (Keto Acid) Reaction->Pyruvate Pathway A Thiol Benzyl Mercaptan (Thiol) Reaction->Thiol Pathway B DNPH 2,4-DNPH Reagent + NaOH Pyruvate->DNPH Derivatize DTNB DTNB Reagent (Ellman's) Thiol->DTNB React Abs430 Absorbance @ 430 nm (Hydrazone Complex) DNPH->Abs430 Read Abs412 Absorbance @ 412 nm (TNB Dianion) DTNB->Abs412 Read

Fig 1. Orthogonal dual-detection workflow for Cysteine S-conjugate β-lyase activity.

Experimental Protocols

Reagent Preparation
  • Assay Buffer : 100 mM Tris-HCl (pH 8.5) or 100 mM Potassium Phosphate (pH 7.4). (Note: Human and rat GTK activity is approximately doubled at pH 8.5 compared to physiological pH).

  • Cofactor : 100 µM Pyridoxal 5'-phosphate (PLP) in assay buffer.

  • Substrate : 10 mM S-benzyl-L-cysteine (SBC) dissolved in assay buffer.

  • Inhibitor Control : 2 mM Aminooxyacetic acid (AOAA).

  • Detection Reagents :

    • 1 mM 2,4-dinitrophenylhydrazine (2,4-DNPH) in 1 M HCl.

    • 1 M NaOH.

    • 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M Phosphate buffer (pH 8.0).

Workflow A: Pyruvate Derivatization (2,4-DNPH Method)

This pathway quantifies the keto acid product.

  • Reaction Assembly : In a tightly sealable 1.5 mL microcentrifuge tube, combine 50 µL of 10 mM SBC, 10 µL of 100 µM PLP, and assay buffer to a volume of 180 µL.

  • Self-Validation Controls :

    • Enzyme Blank: Replace enzyme with buffer.

    • Substrate Blank: Replace SBC with buffer.

    • Inhibition Control: Add 10 µL of 2 mM AOAA and pre-incubate with the enzyme for 10 minutes before adding the substrate (5)[5].

  • Initiation : Add 20 µL of the enzyme preparation (e.g., tissue homogenate, recombinant GTK) to initiate the reaction.

  • Incubation : Incubate at 37°C for 30 minutes.

  • Termination & Derivatization : Stop the reaction by adding 100 µL of 1 mM 2,4-DNPH reagent. Incubate at 37°C for 10 minutes to allow complete hydrazone formation (2)[2].

  • Color Development : Add 500 µL of 1 M NaOH. The solution will immediately shift to a deep red-brown color.

  • Measurement : Read absorbance at 430 nm against the substrate blank.

Workflow B: Thiol Quantification (Ellman's Reagent Method)

This pathway quantifies the leaving group to validate stoichiometric cleavage.

  • Reaction Assembly : Follow steps 1-4 from Workflow A.

  • Termination & Precipitation : Stop the reaction by adding 50 µL of ice-cold 20% Trichloroacetic acid (TCA). Vortex vigorously and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet precipitated proteins.

  • Color Development : Transfer 100 µL of the clarified supernatant to a 96-well microplate. Add 100 µL of 2 mM DTNB reagent.

  • Measurement : Incubate for 5 minutes at room temperature and read absorbance at 412 nm.

Analytical Data & Quantitative Parameters

ParameterPathway A: Pyruvate DetectionPathway B: Thiol Detection
Target Analyte PyruvateBenzyl Mercaptan
Detection Reagent 2,4-Dinitrophenylhydrazine (DNPH)5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
Detection Wavelength 430 nm412 nm
Molar Extinction Coefficient ~18,000 M⁻¹cm⁻¹14,150 M⁻¹cm⁻¹
Reaction Environment Strongly Alkaline (1 M NaOH)Mildly Alkaline (pH 8.0 Phosphate Buffer)
Primary Interference Endogenous carbonyls / keto acidsEndogenous macromolecular thiols

Expert Insights: Causality in Protocol Design

  • PLP Recycling via α-Keto Acids : Because many β-lyases are fundamentally transaminases, the PLP cofactor can become trapped in the inactive pyridoxamine phosphate (PMP) form during the reaction. Adding a trace amount of an α-keto acid (e.g., α-keto-γ-methiolbutyrate) acts as an amino acceptor, recycling PMP back to PLP and preventing syncatalytic inactivation of the enzyme (2)[2].

  • Alkaline Bathochromic Shift in DNPH : The addition of 1 M NaOH is not merely to stop the reaction. It deprotonates the pyruvate-2,4-dinitrophenylhydrazone complex, causing a massive bathochromic (red) shift that drastically increases the molar absorptivity at 430 nm, maximizing assay sensitivity (3)[3].

  • Causality of TCA Precipitation : Tissue homogenates contain abundant exposed cysteine residues on proteins that will react with DTNB, causing a massive false-positive background signal. TCA precipitation removes these macromolecular thiols, ensuring only the small-molecule benzyl mercaptan is quantified.

  • Evaporation Control : Benzyl mercaptan is highly volatile. If tubes are not hermetically sealed during the 37°C incubation, the thiol will escape into the headspace, destroying the stoichiometric 1:1 ratio between pyruvate and thiol and ruining the self-validation system.

References

  • Measurement of Cysteine S-Conjugate β-Lyase Activity Source: ResearchGate / Current Protocols in Toxicology URL
  • Cysteine S-conjugate β-lyases Source: PMC / National Institutes of Health URL
  • Bacterial cysteine conjugate beta-lyase and the metabolism of cysteine S-conjugates: structural requirements for the cleavage of S-conjugates and the formation of reactive intermediates Source: PubMed / National Institutes of Health URL
  • Cysteine Conjugate β-Lyase Activity of Rat Erythrocytes and Formation of β-Lyase-Derived Globin Monoadducts and Cross-Links...
  • Cysteine S-Conjugate Beta-Lyases: Important Roles in the Metabolism of Naturally Occurring Sulfur and Selenium-Containing Compounds, Xenobiotics and Anticancer Agents Source: Touro Scholar URL

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine in aqueous buffers Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: this compound presents a classic "hydrophobic zwitterion" challenge. Unlike free L-cysteine, the sulfur atom here is alkylated with a lipophilic 2-chloro-6-fluorobenzyl group. This modification removes the ionizable thiol group (pKa ~8.3) and adds significant hydrophobicity, while retaining the amino acid headgroup.

The resulting molecule has an isoelectric point (pI) near pH 5.0–5.[1]5. At physiological pH (7.4), it exists in an equilibrium that often favors aggregation due to the "greasy" benzyl tail interacting with the aqueous solvent structure. The guide below addresses how to overcome these thermodynamic hurdles using pH manipulation, co-solvents, and ionic strength adjustments.

Core Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

Diagnosis: Isoelectric aggregation and Hydrophobic Effect. Technical Explanation: At pH 7.4, the carboxyl group is deprotonated (


) and the amino group is partially protonated (

/

). While the molecule has a net charge, the local environment of the 2-chloro-6-fluorobenzyl moiety is highly hydrophobic. In high-salt buffers like PBS (137 mM NaCl), the "salting-out" effect reduces the solubility of hydrophobic solutes. The water molecules organize tightly around the salt ions, forcing the hydrophobic benzyl tails of your compound to aggregate, leading to precipitation.

Solution:

  • Lower Ionic Strength: Switch to a lower salt buffer (e.g., 10–50 mM HEPES or Tris) instead of full-strength PBS.

  • pH Adjustment: Shift the pH slightly away from the pI. Moving to pH 8.0–8.5 increases the proportion of the anionic species (

    
    , 
    
    
    
    ), which is more soluble than the zwitterion.
Q2: Can I use DMSO as a stock solution?

Answer: Yes, but with strict mixing protocols. Protocol Insight: this compound is highly soluble in DMSO (>50 mM). However, "shock precipitation" occurs when a high-concentration DMSO stock is added rapidly to an aqueous buffer. The rapid exchange of water and DMSO creates local supersaturation.

Correct Workflow:

  • Step 1: Prepare a 100 mM stock in anhydrous DMSO.

  • Step 2: Prepare an intermediate dilution (e.g., 10 mM) in 50% DMSO / 50% Water.

  • Step 3: Slowly add this intermediate to your stirred aqueous buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays, or < 5% for enzymatic assays, depending on tolerance.

Q3: Is this compound susceptible to oxidation like L-Cysteine?

Answer: Significantly less susceptible, but not immune. Mechanistic Detail: Free L-Cysteine oxidizes to Cystine (disulfide dimer) because of the free thiol (-SH). In this compound, the sulfur is "capped" (thioether linkage). It cannot form disulfides. Risk Factor: The thioether can still oxidize to a sulfoxide (


) or sulfone (

) under strong oxidative stress or prolonged exposure to light and air in solution. Storage: Store solid at -20°C. Store aqueous stocks for no more than 24 hours at 4°C.

Experimental Protocols

Method A: The "pH-Shift" Dissolution (No Organic Solvents)

Recommended for cell culture where DMSO is toxic.

  • Weighing: Weigh 10 mg of this compound.

  • Acidification: Add 500 µL of 0.1 M HCl . The compound acts as a base (

    
    ) and dissolves due to the positive charge.
    
    • Observation: Solution should become clear.

  • Dilution: Add 4.5 mL of pure water (Milli-Q). You now have a 2 mg/mL stock at acidic pH.

  • Buffering: Add this stock dropwise to your target buffer (e.g., HEPES pH 7.5).

    • Critical: Ensure the buffer capacity is high enough (e.g., 100 mM HEPES) to neutralize the HCl without dropping the total pH back down to the pI (pH 5).

Method B: The "Co-Solvent" Method (High Solubility)

Recommended for enzymatic assays or chemical synthesis.

  • Stock Prep: Dissolve solid to 50 mM in pure DMSO. Vortex until crystal clear.

  • Working Solution:

    • Place your aqueous buffer on a magnetic stirrer.

    • Inject the DMSO stock sub-surface (tip submerged) slowly while stirring.

    • Target: Do not exceed the solubility limit (typically ~500 µM in aqueous buffer).

Data & Visualization

Table 1: Estimated Physicochemical Properties

Synthesized from structure-activity relationships of S-benzyl-cysteine derivatives.[2]

PropertyValue (Approx.)Implication
Molecular Weight ~261.7 g/mol Small molecule
pKa (Carboxyl) 1.8 – 2.0Deprotonated at pH > 3
pKa (Amine) 8.5 – 9.0Protonated at pH < 8
Isoelectric Point (pI) 5.2 – 5.5Zone of Minimum Solubility
LogP (Octanol/Water) ~1.5 – 2.0Moderately Lipophilic (due to Cl/F benzyl)
Solubility (pH 7.4) < 1 mg/mLRequires assistance (pH or co-solvent)
Figure 1: Solubility Decision Tree & Species Distribution

The diagram below illustrates the relationship between pH, charge state, and solubility for S-substituted cysteines.

SolubilityPathways cluster_0 pH Dependent Species cluster_1 Workflow Decisions Acidic pH < 2.0 Cationic Form (+1) (Soluble) Neutral pH 5.0 - 6.0 (pI) Zwitterionic (0) (Precipitation Risk) Acidic->Neutral Add Base Basic pH > 9.0 Anionic Form (-1) (Soluble) Neutral->Basic Add Base Start Solid Compound SolventChoice Is DMSO allowed? Start->SolventChoice MethodA Method A: Acid Dissolution Dissolve in 0.1M HCl SolventChoice->MethodA No MethodB Method B: DMSO Stock Dissolve in 100% DMSO SolventChoice->MethodB Yes Dilution Dilute into Buffer MethodA->Dilution MethodB->Dilution Check Check Final pH Dilution->Check Success Clear Solution (Ready for Assay) Check->Success pH 7.4 - 8.0 Fail Cloudy/Precipitate (Near pI or High Salt) Check->Fail pH ~5.5

Caption: Workflow logic for solubilizing this compound based on pH-dependent ionization states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62210, Flumetralin (Precursor/Related Structure). Retrieved from [Link]

    • Context: Provides structural data on the 2-chloro-6-fluorobenzyl moiety and its lipophilicity.
  • Context: Authoritative source on the handling, solubility, and stability of S-protected cysteine deriv
  • Context: Establishes baseline solubility protocols for cysteine analogs in aqueous buffers.
  • Levine, R. L., et al. (2012). A Low pKa Cysteine at the Active Site of Mouse Methionine Sulfoxide Reductase A.[3] Journal of Biological Chemistry. Retrieved from [Link]

    • Context: Discusses the pKa shifts of cysteine residues and the impact of the microenvironment on ionization, relevant to the zwitterionic behavior of the target compound.

Sources

Troubleshooting low yields in S-alkylation of L-cysteine with benzyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of S-benzyl-L-cysteine.

Low yields in the S-alkylation of L-cysteine with benzyl chlorides rarely stem from a failure of the primary substitution reaction. Instead, they are almost always caused by competing kinetic pathways : over-alkylation, substrate oxidation, or electrophile hydrolysis. This guide breaks down the causality behind these failures and provides a self-validating protocol to achieve >90% yields.

Mechanistic Foundations: The Causality of Alkylation

To master this synthesis, you must treat the reaction as a competition between three ionizable functional groups on the L-cysteine molecule:

  • Carboxyl group (

    
    )
    
  • Thiol group (

    
    )
    
  • Primary amine (

    
    )
    

The S-alkylation with benzyl chloride is an


 nucleophilic substitution. To maximize S-selectivity, the reaction must be held in a precise thermodynamic "Goldilocks zone" (pH 8.5–9.0). In this window, the thiol is deprotonated to form the highly nucleophilic thiolate anion (

), while the primary amine remains protonated (

) and non-nucleophilic[1]. Deviating from these parameters activates competing side reactions, destroying your yield.

Troubleshooting FAQs

Q: My LC-MS shows a large peak for S,N-dialkylated byproducts. Why am I losing S-selectivity? A: This is a classic symptom of poor pH control. If your reaction pH drifts above 10.0, the primary amine begins to deprotonate. Because amines are powerful nucleophiles, they will competitively attack the benzyl chloride, leading to N-alkylation and S,N-dialkylation[2].

  • The Fix: Buffer your system or manually titrate to maintain a strict pH of 8.5–9.0. Never let the pH exceed 9.5 during electrophile addition.

Q: I recovered very little product, but I see unreacted cysteine and a strong smell of almonds (benzyl alcohol). What went wrong? A: Your electrophile was consumed by a competing hydrolysis reaction. In aqueous alkaline solutions at room temperature, benzyl chloride reacts rapidly with hydroxide ions to form benzyl alcohol.

  • The Fix: Lower your reaction temperature to 5°C. This kinetically suppresses the hydrolysis pathway while the highly reactive thiolate continues to rapidly attack the benzyl chloride. Additionally, use an ethanol co-solvent to improve the solubility of benzyl chloride[3].

Q: My LC-MS shows a mass corresponding to a dimer (


). What happened? 
A:  Your L-cysteine oxidized into cystine (a disulfide dimer) before it could be alkylated. Cysteine oxidizes rapidly in alkaline solutions when exposed to dissolved oxygen.
  • The Fix: Thoroughly degas your aqueous buffers with Argon or Nitrogen before adding the cysteine. If oxidation persists, add a non-thiol reducing agent like TCEP prior to alkylation.

Q: My product won't precipitate at the end of the reaction, even when cooled. A: S-benzyl-L-cysteine is a zwitterion and is highly soluble in both acidic and basic extremes.

  • The Fix: You must adjust the final pH precisely to its isoelectric point (pI

    
     5.5). At this pH, the molecule carries a net zero charge, minimizing its solvation energy in water and triggering rapid, spontaneous crystallization.
    

Diagnostic Workflow

DiagnosticWorkflow Start Low Yield of S-Benzyl-L-Cysteine Analysis Analyze via LC-MS & Ellman's Assay Start->Analysis Disulfide High Cystine (Disulfide Dimer) Analysis->Disulfide Oxidation NAlkyl S,N-Dialkylation Detected Analysis->NAlkyl Over-reaction Hydrolysis High Benzyl Alcohol & Free Cys Analysis->Hydrolysis Competing Rxn Sol1 Degas solvents (N2/Ar) Add TCEP Disulfide->Sol1 Sol2 Strict pH control (8.5-9.0) Avoid pH > 10 NAlkyl->Sol2 Sol3 Lower Temp to 5°C Optimize EtOH:H2O Hydrolysis->Sol3

Fig 1. Diagnostic workflow for identifying and resolving low yields in S-alkylation.

Quantitative Condition Matrix

The following table summarizes how different reaction parameters dictate the primary kinetic pathway and ultimate yield of S-benzyl-L-cysteine.

pHTemperature (°C)Solvent SystemMolar Ratio (Cys:Bzl-Cl)Primary ByproductYield (%)
7.525Water1.0 : 1.2Unreacted Cys45.0
9.040Water / EtOH1.0 : 1.2Benzyl Alcohol55.4
10.55Water / EtOH1.0 : 1.2N-alkylated Cys62.1
8.5 - 9.0 5 Water / EtOH 0.8 : 1.0 None (Optimal) 91.3

Data synthesized from optimized reaction-crystallization parameters[3].

Self-Validating Experimental Protocol: Optimized S-Alkylation

This protocol utilizes a continuous self-validation framework to ensure the reaction remains on the correct kinetic pathway at every step.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve L-cysteine (0.8 molar equivalents) in 2M NaOH to achieve a final pH of 8.5–9.0. Degas the solution by bubbling Argon or Nitrogen for 15 minutes.

  • Causality: Alkaline environments accelerate the oxidation of cysteine to cystine in the presence of dissolved oxygen. Degassing prevents this baseline loss of starting material.

  • Validation Checkpoint: Perform an Ellman’s reagent (DTNB) assay on a 10 µL aliquot. A rapid shift to a deep yellow color (absorbance at 412 nm) confirms the presence of active, unoxidized free thiols.

Step 2: Co-Solvent Emulsification & Temperature Control

  • Action: Cool the aqueous cysteine solution to 5°C using an ice bath. Prepare a separate solution of benzyl chloride (1.0 molar equivalent) in absolute ethanol.

  • Causality: Benzyl chloride is immiscible in water. Ethanol acts as a phase-transfer co-solvent, increasing the effective concentration of the electrophile near the thiolate. The 5°C temperature suppresses the competing hydrolysis pathway[3].

  • Validation Checkpoint: Upon initial addition of the ethanol solution, the reaction mixture should transition from biphasic to a homogenous or fine micro-emulsion.

Step 3: Controlled Electrophilic Addition

  • Action: Add the benzyl chloride/ethanol solution dropwise (e.g., 0.75 mL/min) to the chilled cysteine solution under continuous stirring (250 rpm). Maintain the pH strictly between 8.5 and 9.0 using 1M NaOH if necessary.

  • Causality: Dropwise addition prevents local concentration spikes of the electrophile. Strict pH control ensures the primary amine (

    
    ) remains protonated and unreactive, preventing N-alkylation[2].
    
  • Validation Checkpoint: Monitor the pH continuously. If the pH exceeds 9.5, immediately pause the addition and adjust with dilute HCl to prevent S,N-dialkylation.

Step 4: Isoelectric Precipitation & Recovery

  • Action: Once the reaction is complete (typically 2-4 hours), adjust the pH of the mixture to ~5.5 using glacial acetic acid or dilute HCl.

  • Causality: S-benzyl-L-cysteine exhibits minimum solubility at its isoelectric point (pH 5.5), driving spontaneous crystallization out of the aqueous/ethanol matrix.

  • Validation Checkpoint: A dense white precipitate should form immediately upon reaching pH 5.5. Filter, wash with cold ethanol, and verify purity via LC-MS (Expected

    
    ).
    

References

  • Paulech, J., Solis, N., & Cordwell, S. J. (2013). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Meng, X.-L., Xun, Z.-J., Fan, W.-P., Ding, S.-G., et al. (2005). Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Journal of China University of Mining and Technology.[Link]

  • Jackson, P. E., et al. (2021). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences (MDPI).[Link]

Sources

Technical Support Center: Resolving Peak Tailing of Cysteine Conjugates in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #CYS-CONJ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Thiol-Interface" Challenge

Cysteine conjugates—whether antibody-drug conjugates (ADCs), peptide-drug conjugates, or metabolite derivatives—present a unique "Triad of Tailing" that distinguishes them from standard small molecules. Unlike simple basic amines where silanol interaction is the primary culprit, cysteine conjugates suffer from:

  • Thiol-Metal Chelation: The sulfur atom has a high affinity for trace iron/nickel in stainless steel frits and columns.

  • Reversible Oxidation: On-column oxidation to disulfides (cystine) or disulfide exchange.

  • Hydrophobic/Silanophilic Dualism: The conjugate often possesses both a hydrophobic payload and a polar/charged linker, leading to mixed-mode retention dragging.

This guide moves beyond basic troubleshooting to address these specific molecular behaviors.

Module 1: Diagnostic Triage (Symptom vs. Mechanism)

Q: My peak isn't just tailing; it looks like it has a "shoulder" or split. Is this the same mechanism?

A: Likely not. A smooth tail usually indicates thermodynamic adsorption (silanols/metals). A split or shoulder often indicates a kinetic chemical change or conformer separation.

Symptom ProfileProbable Root CauseVerification Test
Asymptotic Tailing (T > 1.5) Secondary Silanol InteractionsLower pH to < 2.5; Add 0.1% TFA.
Shark-Fin / Fronting Solubility / Solvent MismatchInject in 100% Aqueous Mobile Phase A.
Broad Hump / Smearing On-Column Oxidation / ExchangeAdd TCEP or DTT to sample; Check if peak sharpens.
Sharp Tailing (Base-only) Metal Chelation (Fe/Ni interaction)Add 10 µM EDTA to Mobile Phase A; Switch to PEEK/Bio-inert hardware.
Doublet / Split Peak Diastereomer separation or Linker InstabilityCheck sample stability at RT; Run gradient at different Temp (e.g., 60°C).

Module 2: Mobile Phase & Chemistry Optimization

Q: I am using Formic Acid (0.1%) for LC-MS sensitivity, but the tailing is severe. Must I switch to TFA?

A: Formic acid is often insufficient to mask active silanols for cysteine conjugates. The pKa of surface silanols is ~3.5–4.5. Formic acid (pH ~2.7) provides weak suppression. Trifluoroacetic acid (TFA, pH ~2.0) is the gold standard for peak shape because it acts as an ion-pairing agent , neutralizing the positive charge on the conjugate's amine/linker regions and hydrophobically masking the silica surface.

Recommendation:

  • Compromise Protocol: Use Difluoroacetic Acid (DFA) . It offers the peak shape benefits of TFA with significantly less MS signal suppression.

  • The "TFA Shock": If you must use Formic Acid, use a column with a positive surface charge (charged surface hybrid) to repel the protonated conjugate, mimicking the effect of TFA.

Q: How does pH specifically affect the Thiol moiety during separation?

A: At neutral pH (>6), free thiols are more nucleophilic and prone to oxidation or metal coordination. Keeping the pH below 3.0 serves a dual purpose:

  • Protonation: Keeps the thiol group (SH) protonated, reducing metal affinity.

  • Silanol Suppression: Fully protonates residual silanols (Si-OH), preventing hydrogen bonding with the conjugate linker.

Module 3: Stationary Phase Selection

Q: I'm using a standard C18 column. Why is my recovery low and tailing high?

A: Standard C18 columns often have high surface area (high silanol load) and narrow pores (80–120 Å). Cysteine conjugates, especially ADCs or macrocyclic peptides, suffer from restricted diffusion and hydrophobic entrapment .

Selection Criteria for Cysteine Conjugates:

  • Pore Size: Must be 300 Å (wide pore) for conjugates > 2 kDa to ensure full access to the bonded phase without steric drag.

  • Bonding: Use Sterically Protected or Bidentate C18 ligands. These prevent hydrolysis of the bonded phase by the acidic mobile phase required for these analytes.

  • End-Capping: "Triple end-capping" is marketing jargon. Look for "Hybrid Particle" technology (bridged ethyl hybrid) which replaces surface silanols with ethylene bridges, fundamentally removing the adsorption sites.

Module 4: Sample Preparation & Stability

Q: Can the sample diluent cause the tailing?

A: Yes. Cysteine conjugates are often dissolved in DMSO or organic solvents due to the payload. Injecting a "strong" solvent (high organic content) into a "weak" initial mobile phase (mostly water) causes the analyte to precipitate or travel faster than the solvent front initially, leading to band broadening .

Protocol: The "Focusing" Dilution

  • Dissolve stock in minimal DMSO.

  • Dilute to final concentration using Mobile Phase A (Initial Conditions) .

  • Critical Step: If the conjugate precipitates in 100% aqueous, add 5-10% Acetonitrile to the diluent, but never exceed the starting organic % of your gradient.

Visualizing the Mechanism

The following diagram illustrates the three distinct pathways causing peak tailing in cysteine conjugates: Silanol Interaction, Metal Chelation, and Disulfide Scrambling.

TailingMechanism cluster_Silica Stationary Phase Surface Analyte Cysteine Conjugate (R-SH / R-S-Linker) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Ion-Exchange (Electrostatic Drag) Metal Trace Metal Ion (Fe²⁺/Al³⁺) Analyte->Metal Chelation (Coordination Complex) Oxidation On-Column Oxidation (R-S-S-R) Analyte->Oxidation Air/pH Induced (Peak Splitting) Tailing PEAK TAILING Silanol->Tailing Asymptotic Tailing Metal->Tailing Sharp Tailing (Adsorption) Broadening PEAK BROADENING Oxidation->Broadening Humps/Shoulders

Figure 1: The "Triad of Tailing" mechanisms specific to thiol-containing conjugates.

Troubleshooting Logic Tree

Use this flowchart to systematically isolate the issue.

TroubleshootingTree Start Start: Peak Tailing Detected CheckLoad Check Mass Load (Dilute 10x) Start->CheckLoad LoadIssue Peak Improves? YES: Mass Overload CheckLoad->LoadIssue Yes CheckSolvent Check Injection Solvent (Is it stronger than MP A?) CheckLoad->CheckSolvent No SolventIssue Peak Improves? YES: Solvent Mismatch CheckSolvent->SolventIssue Yes CheckChem Add 0.1% TFA or Switch to Low pH (2.0) CheckSolvent->CheckChem No ChemIssue Peak Improves? YES: Silanol Interaction CheckChem->ChemIssue Yes CheckMetal Add EDTA / Passivate System or Use Bio-Inert Column CheckChem->CheckMetal No MetalIssue Peak Improves? YES: Metal Chelation CheckMetal->MetalIssue Yes CheckTemp Increase Temp to 60°C (Thermodynamic Control) CheckMetal->CheckTemp No TempIssue Peak Improves? YES: Slow Mass Transfer

Figure 2: Step-by-step diagnostic workflow for isolating peak tailing causes.

Standard Operating Procedure (SOP): Optimization Workflow

Follow this protocol to establish a robust baseline method for cysteine conjugates.

System Passivation (The "Iron" Factor)
  • Why: Cysteine thiols are "metal magnets." Standard stainless steel systems leach iron, causing irreversible adsorption.

  • Action: Flush the LC system (minus column) with 30% Phosphoric Acid or a commercial passivation agent (e.g., 6M Nitric Acid, if compatible) for 30 minutes. Rinse with water until neutral pH.

  • Alternative: Use a PEEK-lined or Titanium-based "Bio-Inert" LC system.

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Solvent B: Acetonitrile + 0.08% TFA.

  • Note: Using slightly less TFA in B helps flatten the baseline drift.

  • Additives: If tailing persists, add 10–50 µM EDTA to Solvent A to chelate system metals.

Column Conditioning
  • Type: C18 or C4, 300 Å pore size, Hybrid Silica (e.g., BEH or equivalent).

  • Conditioning: Inject a high concentration of a "sacrificial" protein (e.g., BSA) or the analyte itself 3-5 times before the analytical run. This saturates active sites on the column frit.

Gradient & Temperature
  • Temperature: Set column oven to 50–60°C . High temperature reduces mobile phase viscosity, improves mass transfer, and minimizes secondary interactions.

  • Gradient: Shallow gradients (e.g., 1% B per minute) often exacerbate tailing for adsorptive compounds. Try a steeper gradient to "push" the peak off the column.

References

  • Agilent Technologies. "Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs." Agilent Application Notes. [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Support Library. [Link]

  • McCalley, D. V. "Understanding and Managing Peak Tailing in Reversed-Phase Liquid Chromatography." Chromatography Online. [Link]

  • Biotage. "How to choose your acidic mobile phase modifier for peptide purification." Biotage Blog. [Link]

  • Science Exploration Press. "Best practices for cysteine analysis." Science Exploration. [Link]

Sources

Technical Support Center: Minimizing Disulfide Dimer in S-Benzyl-L-Cysteine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemist’s Dilemma

Synthesizing S-benzyl-L-cysteine involves a classic nucleophilic substitution (


), but it fights a constant battle against thermodynamics. The very species required for the reaction—the cysteine thiolate anion—is highly susceptible to oxidative dimerization.

In this guide, we move beyond basic recipes to a mechanistic control strategy. We will treat the reaction vessel as a competitive system where Alkylation must outcompete Oxidation .

The Competitive Pathway

The following diagram illustrates the kinetic competition. Your goal is to maximize the upper pathway (Alkylation) while suppressing the lower pathway (Oxidation).

ReactionPathways cluster_0 Critical Control Point Cys L-Cysteine (Zwitterion) Thiolate Thiolate Anion (RS⁻) Cys->Thiolate NaOH (pH > 8.5) Product S-Benzyl-L-Cysteine (Target) Thiolate->Product Benzyl Chloride (Fast SN2) Radical Thiyl Radical (RS•) Thiolate->Radical O₂ / Metal Ions (Oxidation) Dimer L-Cystine (Disulfide Impurity) Radical->Dimer Dimerization

Figure 1: The kinetic competition between productive alkylation and oxidative dimerization.

Critical Parameters & Causality

To minimize dimer formation, we must manipulate the reaction kinetics. The following parameters are not just "settings"; they are levers for kinetic control.

ParameterRecommended SettingScientific Rationale
Atmosphere Strict Inert (Ar/N₂) The Primary Lever. Oxidation is zero-order with respect to cysteine but first-order with respect to oxygen. Removing

eliminates the reagent for the side reaction [1].
pH Control 9.0 – 10.0 Cysteine

(thiol) is ~8.[1]3. You need pH > 8.3 to generate the nucleophile (

). However, oxidation rates skyrocket at pH > 10. Maintaining a pH near 9.5 balances nucleophilicity vs. oxidative stability [2].
Stoichiometry 1.05 eq. Benzyl Chloride A slight excess of the alkylating agent ensures that the thiolate is consumed by the

pathway faster than it can find oxygen.
Solvent Ethanol/Water (1:1) Solubility creates selectivity. Cystine (dimer) is virtually insoluble in water/ethanol mixtures at neutral pH, aiding in purification, while the thiolate remains soluble for reaction.
Additives EDTA (0.1%) Trace transition metals (

,

) catalyze the Fenton reaction, generating radicals that drive dimerization. Chelation stops this catalysis [3].

Troubleshooting Guide (Q&A)

Scenario A: High Dimer Content in Crude Product

Q: My crude product contains >10% Cystine (dimer). I used Nitrogen, so why did it oxidize? A: "Nitrogen flushing" is often insufficient.

  • Root Cause: Dissolved oxygen in the solvent. Nitrogen blanketing only protects the surface.

  • Fix: You must sparge (bubble) the solvent with inert gas for 20 minutes before adding cysteine.

  • Rescue: If the dimer is already formed, exploit solubility. Cystine is extremely insoluble in water at pH 7. Dissolve your crude mixture in dilute acid (pH 1), filter to remove mechanical impurities, then neutralize to pH 6-7. Cystine will precipitate first.[2] Filter it off, then adjust the filtrate to the isoelectric point of S-benzyl-L-cysteine (pH ~5.5) to precipitate your product.

Scenario B: Purple/Blue Discoloration

Q: The reaction mixture turned a faint purple/blue color. Is my product ruined? A: This indicates metal contamination.

  • Root Cause: Formation of iron-sulfur or copper-cysteine complexes. This confirms that metal ions are present, which are active catalysts for disulfide formation.

  • Fix: Add 1-2 mM EDTA to the reaction buffer immediately. The color is cosmetic, but it signals that your oxidation risk is high.

Scenario C: Low Yield / Sticky Precipitate

Q: Upon acidification, I got a sticky gum instead of a white powder. A: This is usually an isoelectric point (pI) error or trapped solvent.

  • Root Cause: S-benzyl-L-cysteine has a pI of approximately 5.0–5.5. If you acidify too far (pH < 4), the amine protonates, forming a soluble salt. If you stop at pH 7, you may co-precipitate salts.

  • Fix: Acidify slowly with 2M HCl while stirring vigorously. Stop exactly at pH 5.5. Cool the mixture to 4°C to harden the precipitate into a filterable solid.

Optimized "Gold Standard" Protocol

This protocol integrates the preventative measures discussed above.

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (

    
     eq)
    
  • Benzyl Chloride (

    
     eq)
    
  • Sodium Hydroxide (

    
     eq)
    
  • Ethanol (absolute) & Deionized Water

  • EDTA (trace)

Workflow Visualization:

ProtocolWorkflow Start Step 1: Deoxygenation Sparge EtOH/H₂O with N₂ (20 min) Dissolve Step 2: Thiolate Formation Add Cys-HCl + NaOH + EDTA (Keep under N₂ flow) Start->Dissolve React Step 3: Alkylation Add Benzyl Chloride dropwise Temp: < 25°C (Exothermic) Dissolve->React Monitor Step 4: Completion Check TLC or Ellman's Test (Disappearance of free thiol) React->Monitor Workup Step 5: Isoelectric Precipitation Acidify to pH 5.5 with HCl Cool to 4°C Monitor->Workup Purify Step 6: Purification Wash cake with cold H₂O (Removes NaCl and soluble salts) Workup->Purify

Figure 2: Optimized workflow for minimizing oxidative side-reactions.

Step-by-Step Methodology
  • Preparation (The Inert Barrier):

    • In a 3-neck round bottom flask, mix Ethanol and Water (1:1 ratio).

    • Crucial: Sparge with Nitrogen or Argon for 20 minutes. Add 5 mg of EDTA.

  • Thiolate Generation:

    • Add L-Cysteine HCl.

    • Add 2M NaOH dropwise. The solution must reach pH ~9.5. Note: The solution will become clear as Cysteine dissolves.

  • The Alkylation (Controlled Addition):

    • Add Benzyl Chloride dropwise over 30 minutes.

    • Why dropwise? High local concentrations of benzyl chloride can lead to bis-alkylation (rare) or temperature spikes that favor oxidation.

    • Maintain temperature at 20–25°C. Stir for 2 hours.

  • Workup (Isoelectric Focusing):

    • Neutralize the solution with 2M HCl.[3]

    • Target: Adjust pH carefully to 5.5 . This is the region of minimum solubility for the zwitterion.

    • A white precipitate will form.

  • Purification (Removing the Dimer):

    • Filter the solid.[2][4]

    • The Dimer Wash: Wash the filter cake with a small volume of warm water (50°C). S-benzyl-L-cysteine is sparingly soluble, but residual Cystine is even less soluble.

    • Recrystallization (Optional): If purity is critical, recrystallize from boiling water containing 1% acetic acid.

References

  • Vertex AI Search. (2025). L-cysteine oxidation to cystine pH dependence mechanism. 5

  • ResearchGate. (2017). How is cysteine oxidized to cystine in cell culture?1[6][7]

  • Sigma-Aldrich. (2023). L-Cysteine in Cell Culture - Metal Catalysis of Oxidation. Link[1][7]

  • Organic Syntheses. (1931). L-Cystine Synthesis and Properties. Coll. Vol. 1, p.194. 2

  • Bachem. (2021). Cysteine Derivatives and Disulfide Bridge Formation. Link

Sources

Validation & Comparative

NMR characterization of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the NMR Characterization of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Introduction

This compound is a synthetic amino acid derivative. As with many novel chemical entities in the pharmaceutical and biotechnology sectors, precise structural elucidation is paramount for understanding its biological activity, ensuring purity, and for regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the NMR characteristics of this compound, offering insights into the rationale behind spectral interpretations. Furthermore, it presents a comparative overview with alternative analytical techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), providing researchers, scientists, and drug development professionals with a holistic understanding of the available characterization methodologies.

Molecular Structure of this compound

The structural integrity of this compound is the foundation of its chemical and biological properties. The molecule is comprised of an L-cysteine core, where the sulfur atom of the thiol side chain is alkylated with a 2-chloro-6-fluorobenzyl group.

Caption: Molecular structure of this compound.

NMR Spectroscopic Characterization

NMR spectroscopy provides a detailed atom-by-atom map of the molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete structural assignment.

¹H NMR Analysis

The proton NMR spectrum will exhibit distinct signals for each unique proton environment.

  • Aromatic Protons (δ 7.0-7.5 ppm): The 2,6-disubstituted benzene ring will show a complex multiplet pattern for the three aromatic protons. The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift these protons downfield.

  • Benzylic Protons (-S-CH₂-Ar, δ ~3.8-4.2 ppm): These two protons are diastereotopic due to the adjacent chiral center of the cysteine moiety. They are expected to appear as a pair of doublets (an AB quartet) if their chemical shift difference is large enough, or as a singlet if they are chemically equivalent.

  • Cysteine α-Proton (-CH(NH₂)-, δ ~3.5-4.0 ppm): This proton will likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic β-protons.

  • Cysteine β-Protons (-CH₂-S-, δ ~2.8-3.2 ppm): These two protons are also diastereotopic and will couple with each other and with the α-proton, resulting in two distinct multiplets.

  • Amine and Carboxylic Acid Protons (-NH₂ and -COOH): These protons are exchangeable with deuterium and their signals may be broad or absent, especially in protic solvents like D₂O or methanol-d₄. In aprotic solvents like DMSO-d₆, they are more likely to be observed as broad singlets. The chemical shift of the NH₂ protons in DMSO-d₆ is often around 8.5 ppm[1].

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • Carboxyl Carbon (-COOH, δ ~170-175 ppm): This carbon will be found in the typical downfield region for carboxylic acids.

  • Aromatic Carbons (δ ~110-165 ppm): The six aromatic carbons will show distinct signals. The carbons directly attached to the electron-withdrawing fluorine and chlorine atoms (C-F and C-Cl) will be significantly influenced. The C-F signal will appear as a doublet due to one-bond C-F coupling, while the C-Cl signal will also be shifted downfield. The chemical shifts of oxidized cysteine Cβ atoms are typically in the range of 35-45 ppm[2][3][4].

  • Cysteine α-Carbon (-CH(NH₂)-) and β-Carbon (-CH₂-S-) (δ ~30-60 ppm): These carbons of the cysteine backbone will have characteristic chemical shifts.

  • Benzylic Carbon (-S-CH₂-Ar, δ ~35-45 ppm): This carbon signal will appear in the aliphatic region.

¹⁹F NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique.

  • High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[5][6][7] The chemical shift range of ¹⁹F is much larger than that of ¹H, which minimizes signal overlap.[7]

  • Structural Probe: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[7] For this compound, the ¹⁹F spectrum will show a single signal, likely a multiplet due to coupling with the aromatic protons. The position of this signal will be characteristic of a fluorine atom attached to an aromatic ring with an adjacent chlorine atom and a benzyl group.

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
-COOHBroad singlet170-175-
-NH₂Broad singlet--
Aromatic-H7.0-7.5Multiplet--
Aromatic-C--110-140-
Aromatic-CF--158-165 (doublet)-110 to -125
Aromatic-CCl--130-140-
-S-CH₂ -Ar~3.8-4.2AB quartet or Singlet~35-45-
-CH (NH₂)-~3.5-4.0Doublet of doublets~50-60-
-CH₂ -S-~2.8-3.2Multiplets~30-40-

Comparison with Alternative Analytical Methods

While NMR is unparalleled for detailed structural elucidation, other techniques provide complementary and often essential information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed 3D molecular structure, connectivity, stereochemistry, and conformational analysis.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires higher sample concentration, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[8][9]High sensitivity (femtomole to attomole), fast analysis time, suitable for complex mixtures when coupled with chromatography (LC-MS, GC-MS).[8]Does not provide detailed stereochemical or conformational information, isomerization can be a challenge.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of components in a mixture.[10][11][12][13]High resolution, excellent for quantitative analysis, well-established methods for amino acids.[14]Provides limited structural information, often requires reference standards for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., -COOH, -NH₂, C-F, C-Cl, aromatic C-H).Fast and simple analysis, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

NMR Sample Preparation and Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh ~5-10 mg of Sample dissolve Dissolve in 0.5-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆, D₂O) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim to Optimize Magnetic Field Homogeneity lock->shim acquire Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR Spectra (COSY, HSQC) shim->acquire process Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate Peaks and Determine Coupling Constants process->integrate assign Assign Signals to Specific Atoms integrate->assign structure Confirm Molecular Structure assign->structure

Caption: A typical workflow for NMR characterization.

Step-by-step NMR Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can affect chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce proton connectivity.

    • Assign all ¹H, ¹³C, and ¹⁹F signals to their respective atoms in the molecule, using the 2D NMR data to confirm assignments.

Overview of HPLC and MS Protocols
  • HPLC: A reversed-phase C18 column is typically used for the analysis of amino acid derivatives.[12] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[13] Detection is commonly performed using a UV detector.

  • MS: For mass analysis, the sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS). Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, and analysis is often performed in positive ion mode.[8]

Conclusion

The comprehensive characterization of this compound is effectively achieved through a multi-technique approach, with NMR spectroscopy serving as the primary tool for definitive structural elucidation. The detailed information on atomic connectivity and stereochemistry provided by ¹H, ¹³C, and ¹⁹F NMR is indispensable. When complemented with the molecular weight and purity data from Mass Spectrometry and HPLC, a complete and robust analytical profile of the molecule is established, ensuring its identity, quality, and suitability for further research and development.

References

  • SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Available from: [Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available from: [Link]

  • SlideShare. Nmr spectroscopy of fluorine 19. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Cysteine. Available from: [Link]

  • Mohamad Zharif, M. A., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346. Available from: [Link]

  • Nagy, G., et al. (2022). Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. Oxidative Medicine and Cellular Longevity, 2022, 1-10. Available from: [Link]

  • Wróbel, M., et al. (2015). A Simple HPLC–UV Method for Simultaneous Determination of Cysteine and Cysteinylglycine in Biological Fluids. Acta Chromatographica, 27(2), 329-340. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... Available from: [Link]

  • BioInsights Publishing. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]

  • ResearchGate. 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. Available from: [Link]

  • Frontiers in Molecular Biosciences. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Available from: [Link]

  • National Center for Biotechnology Information. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. Available from: [Link]

  • Royal Society of Chemistry. Cysteine specific bioconjugation with benzyl isothiocyanates. Available from: [Link]

  • National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. Available from: [Link]

  • Scribd. 11 - 19F-NMR Spectroscopy - Basic. Available from: [Link]

  • PubMed. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (PDF) Mass spectrometry of amino acid derivatives. Available from: [Link]

  • Beilstein Journals. Conformational study of L-methionine and L- cysteine derivatives through quantum chemical calculations and. Available from: [Link]

  • Eurisotop. dl-cysteine, s-benzyl (1-13c, 99%). Available from: [Link]

  • ACS Publications. Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Available from: [Link]

  • ResearchGate. The S-S bond analyzed by NMR techniques. (a) NMR chemical shifts of Cβ... Available from: [Link]

  • PubChem. S-benzyl-L-cysteine. Available from: [Link]

  • Royal Society of Chemistry. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Available from: [Link]

  • Royal Society of Chemistry. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening. Available from: [Link]

  • Arabian Journal of Chemistry. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Available from: [Link]

  • MDPI. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Available from: [Link]

  • ResearchGate. Synthesize and characterization of L-cysteine modified chitosan. Available from: [Link]

  • Royal Society of Chemistry. Selective chiroptical sensing of d/l-cysteine. Available from: [Link]

Sources

Mass fragmentation pattern of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometric behavior of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine (SCF-Cys). As a halogenated mercapturic acid pathway intermediate, this compound represents a critical analyte in metabolic profiling of fluorinated/chlorinated agrochemicals and pharmaceutical alkylating agents.

This document compares the Positive Electrospray Ionization (ESI+) fragmentation pattern—the industry standard for sensitivity—against Negative Electrospray Ionization (ESI-) and In-Source CID , providing researchers with the data necessary to distinguish this specific isomer from non-fluorinated analogs.

Structural & Physicochemical Profile

Before interpreting spectra, the unique isotopic signature introduced by the Chlorine/Fluorine substitution must be established.

ParameterValueNotes
Formula

Monoisotopic Mass 263.0183 Da
Precursor Ion [M+H]+ 264.0256 m/z Primary target for ESI+
Precursor Ion [M-H]- 262.0110 m/z Primary target for ESI-
Isotopic Pattern 3:1 ratio (A/A+2) Distinctive

cluster at m/z 264/266

Comparative Fragmentation Analysis

A. Primary Mode: ESI+ (Collision Induced Dissociation)

Performance: High Sensitivity, Structural Specificity. Mechanism: Protonation occurs primarily at the amine group (


). The fragmentation is driven by the lability of the C-S bond and the stability of the resulting benzyl carbocation.
Key Fragment Ions (ESI+):
m/z (Monoisotopic)Ion IdentityMechanismRelative Abundance (High CE)
264.0256

Precursor Ion< 5%
247.9990

Deamination (Ammonia Loss)10-20%
143.0064

Diagnostic Ion: 2-Cl-6-F-Benzyl Cation100% (Base Peak)
122.0270

Cysteine moiety (Charge retention on S)15-30%

Mechanistic Insight: The formation of the m/z 143.0064 ion is the definitive "fingerprint" for this molecule. Unlike unsubstituted benzyl-cysteines (which yield m/z 91), the presence of the Chlorine and Fluorine atoms stabilizes the benzyl cation, making it the dominant species at collision energies (CE) > 20 eV.

B. Alternative Mode: ESI- (Negative Mode)

Performance: Lower background noise, higher selectivity for acidic metabolites. Mechanism: Deprotonation at the carboxylic acid. Fragmentation often involves the loss of the benzyl group as a neutral radical or the cleavage of the cysteine backbone.

Key Fragment Ions (ESI-):
m/z (Monoisotopic)Ion IdentityMechanismRelative Abundance
262.0110

Precursor Ion100% (Low CE)
140.9900 $[C_7H_3ClF-CH_2]^- $Loss of Cysteine backbone (rare)< 5%
120.0110

Thiolate/Pyruvate derivative40-60%

Fragmentation Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways in Positive Mode, highlighting the critical C-S bond cleavage that defines the spectral signature.

Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 264.02 (S-(2-Cl-6-F-benzyl)-L-Cys) AmmoniaLoss [M+H - NH3]+ m/z 247.99 (Thiazolidine intermediate) Precursor->AmmoniaLoss - NH3 (17 Da) Low CE BenzylCation Benzyl Cation m/z 143.00 (2-Cl-6-F-Tropylium) Precursor->BenzylCation C-S Cleavage Neutral Loss: Cysteine (121 Da) High CE (Major Path) CysteineIon Cysteine Fragment m/z 122.02 (Protonated Cysteine) Precursor->CysteineIon C-S Cleavage Neutral Loss: Benzyl (142 Da) (Minor Path)

Caption: Figure 1. ESI+ Fragmentation pathway of this compound showing the dominant formation of the substituted benzyl cation (m/z 143).

Experimental Protocol (Method Development)

To reproduce these results or validate the compound in a biological matrix, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS tuning.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Benzyl cysteines are moderately hydrophobic; expect elution ~3.5 min).

Step 3: Mass Spectrometer Settings (Triple Quadrupole/Orbitrap)
  • Ion Source: ESI Positive.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Collision Energy (CE) Ramping:

    • Screening: 10, 20, 40 eV.

    • Optimal for Quantitation (MRM): Transition 264.0 -> 143.0 usually peaks at 20-25 eV .

Comparison Guide: Alternatives & Interferences

When analyzing this compound, researchers must differentiate it from potential isomers or isobaric interferences.

FeatureTarget: 2-Cl-6-F Isomer Alternative: 2,4-Dichloro Isomer Alternative: Non-Halogenated
Precursor m/z 264.02280.00 (Higher mass due to 2x Cl)212.07 (S-Benzyl-Cys)
Major Fragment 143.0 (2-Cl-6-F) 159.0 (2,4-DiCl)91.0 (Tropylium)
Isotopic Pattern 3:1 (

)
9:6:1 (

pattern)
No Cl/F signature
Retention Time ModerateHigher (More lipophilic)Lower (Less lipophilic)

Causality Note: The fluorine atom at the 6-position provides steric hindrance and electronic withdrawal, often shifting the retention time slightly earlier than purely chlorinated isomers on C18 columns.

References

  • Diedrich, J. K., & Julian, R. R. (2010).[2] Site-Selective Fragmentation of Peptides and Proteins at Quinone-Modified Cysteine Residues Investigated by ESI-MS. Analytical Chemistry. Link

    • Supports the mechanism of C-S bond cleavage in modified cysteine residues.
  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines and benzyl-cysteine conjugates. Journal of Mass Spectrometry. Link

    • Establishes the formation of substituted tropylium ions (m/z 143)
  • PubChem. this compound Compound Summary. National Library of Medicine. Link

    • Source for physicochemical properties and exact mass calculation d
  • Trivedi, D., et al. (2021).[3] Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of L-Cysteine. Juniper Publishers. Link

    • Provides baseline fragmentation data for the cysteine moiety (m/z 122, 105).

Sources

A Comparative Guide to the Kinetic Analysis of β-Lyase Cleavage of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the kinetic analysis of the β-lyase-mediated cleavage of the novel substrate, S-(2-Chloro-6-fluorobenzyl)-L-Cysteine. Recognizing the importance of rigorous, comparative data in drug development and mechanistic enzymology, this document outlines detailed experimental protocols, from substrate synthesis to kinetic characterization. Furthermore, it presents a comparative analysis with known β-lyase substrates to contextualize the enzymatic processing of this halogenated S-benzyl-L-cysteine derivative.

Introduction: The Significance of Cysteine S-Conjugate β-Lyases

Cysteine S-conjugate β-lyases (EC 4.4.1.13) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a crucial role in the metabolism of a wide array of sulfur-containing compounds.[1] These enzymes catalyze the cleavage of the C-S bond in cysteine S-conjugates, yielding pyruvate, ammonia, and a corresponding thiol.[2][3] This metabolic pathway is of significant interest to researchers in toxicology, as it can lead to the bioactivation of certain xenobiotics, and in the food and fragrance industry for its role in flavor and aroma generation.[4]

The substrate specificity of β-lyases can be broad, with various enzymes exhibiting at least some level of β-lyase activity.[5] Understanding the kinetic parameters of novel, synthetic S-conjugates, such as this compound, is paramount for predicting their metabolic fate and potential biological activity.

Mechanistic Overview: The Role of Pyridoxal-5'-Phosphate

The catalytic mechanism of cysteine S-conjugate β-lyase is a classic example of PLP-dependent catalysis. The reaction proceeds through the formation of a Schiff base between the amino group of the substrate and the PLP cofactor, which is covalently bound to a lysine residue in the enzyme's active site.[6] This is followed by a series of electron delocalizations that ultimately facilitate the α,β-elimination of the thiol-containing side chain.

Beta_Lyase_Mechanism cluster_0 Enzyme Active Site Enzyme-PLP Enzyme-PLP (Internal Aldimine) External_Aldimine External Aldimine (Substrate-PLP Schiff Base) Enzyme-PLP->External_Aldimine Transaldimination Substrate S-(2-Chloro-6-fluorobenzyl) -L-Cysteine Substrate->External_Aldimine Quinonoid_Intermediate Quinonoid Intermediate External_Aldimine->Quinonoid_Intermediate α-proton abstraction Product_Complex Aminoacrylate-PLP + Thiol Quinonoid_Intermediate->Product_Complex β-elimination Product_Complex->Enzyme-PLP Hydrolysis & Product Release Products Pyruvate + NH3 + 2-Chloro-6-fluorobenzylthiol Product_Complex->Products Kinetic_Assay_Workflow cluster_1 Experimental Setup Reagent_Prep Prepare Assay Buffer, Substrate dilutions, Enzyme solution, and Coupling reagents (NADH, LDH) Spectrophotometer_Setup Set Spectrophotometer to 340 nm and equilibrate at 37°C Reagent_Prep->Spectrophotometer_Setup Reaction_Mix Prepare reaction mixture in cuvette: Buffer, NADH, LDH, Substrate Spectrophotometer_Setup->Reaction_Mix Initiate_Reaction Add β-lyase to initiate reaction Reaction_Mix->Initiate_Reaction Data_Acquisition Monitor decrease in absorbance at 340 nm over time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate initial velocities (V₀) for each substrate concentration Data_Acquisition->Data_Analysis Kinetic_Plotting Plot V₀ vs. [S] (Michaelis-Menten) and 1/V₀ vs. 1/[S] (Lineweaver-Burk) Data_Analysis->Kinetic_Plotting Parameter_Determination Determine Km and Vmax Kinetic_Plotting->Parameter_Determination

Sources

Technical Guide: IR Spectral Validation of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

[1][2]

Executive Summary

This guide provides a definitive framework for the structural validation of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine , a critical thioether intermediate often used in peptidomimetic synthesis and metabolic studies.[1][2]

Unlike simple organic molecules, this compound presents a dual analytical challenge: it possesses a zwitterionic amino acid backbone (highly polar, hygroscopic) and a poly-halogenated aromatic ring (distinctive fingerprint).[1] This guide compares the efficacy of ATR (Attenuated Total Reflectance) versus KBr Transmission modalities and provides a comparative spectral map to validate the critical S-alkylation reaction—specifically the extinction of the thiol signal and the emergence of aryl-halide bands.

Structural Transformation & Logic

To interpret the spectrum, one must understand the transformation. The synthesis involves the nucleophilic attack of the L-Cysteine thiolate on the benzylic carbon of 2-Chloro-6-fluorobenzyl chloride (or bromide).

Diagram 1: Synthesis & Spectral Shift Logic

The following diagram illustrates the chemical pathway and the corresponding spectral shifts required for validation.

SynthesisFlowLCysL-Cysteine(Precursor A)ReactionS-Alkylation(Nucleophilic Substitution)LCys->ReactionMarker1Key Marker:S-H Stretch (2550 cm⁻¹)MUST DISAPPEARLCys->Marker1Benzyl2-Cl-6-F-Benzyl Halide(Precursor B)Benzyl->ReactionProductS-(2-Chloro-6-fluorobenzyl)-L-CysteineReaction->ProductMarker2Key Marker:C-S Stretch (600-700 cm⁻¹)Shift & Intensity ChangeProduct->Marker2Marker3Key Marker:Ar-F / Ar-Cl Bands(1000-1400 cm⁻¹)MUST APPEARProduct->Marker3

Figure 1: Reaction pathway highlighting the critical spectral "Checkpoints" for validation.

Comparative Methodology: ATR vs. KBr Transmission

Choosing the right acquisition mode is critical for zwitterionic amino acids.[2]

FeatureATR (Diamond/ZnSe) KBr Pellet (Transmission) Verdict for this Compound
Sample Prep Zero prep; direct contact.[1][2]Grinding with KBr; pressing under vacuum.ATR is Preferred for routine QC.[1]
Zwitterion Stability High.[1] Non-destructive.Risk: KBr is hygroscopic; moisture can broaden NH₃⁺/COO⁻ bands.[1][2]KBr requires a dry box for this hygroscopic compound.[1]
Sensitivity Lower path length (2-3 µm).[1] Weak bands (C-S) may be lost.[1]High path length.[1][3] Excellent for weak overtone/combination bands.[1]Use KBr only if verifying trace impurities.[1]
Spectral Shift Peaks shift slightly lower (wavenumber dependent).[1][4]Standard reference frequency.Apply ATR correction if comparing to KBr library data.

Recommendation: Use Diamond ATR for routine identification.[1] The compound's zwitterionic nature makes it prone to water uptake in KBr, which obscures the critical carboxylate region.

Spectral Fingerprinting: Precursor vs. Product

This section provides the comparative data required to confirm identity. The data is synthesized from standard amino acid assignments and specific halo-aromatic signatures [1][2][3].[1]

The "Silent" Region Proof (2500–2600 cm⁻¹)

The most definitive proof of reaction success is negative evidence .

  • L-Cysteine: Exhibits a sharp, distinct band at ~2550 cm⁻¹ (S-H stretch).[1]

  • Product: This region must be flat . Any peak here indicates unreacted L-Cysteine contamination.[1]

Detailed Band Assignment Table
Functional GroupVibration ModeL-Cysteine (Precursor) [4]S-(2-Cl-6-F-benzyl)-L-Cys (Product) Validation Note
Thiol (S-H) Stretch2550 cm⁻¹ (Medium) ABSENT Primary QC Checkpoint.
Amine (NH₃⁺) Stretch (Broad)3000–2600 cm⁻¹3000–2600 cm⁻¹Broad "Zwitterion envelope" remains; confirms amino acid backbone integrity.[1][2]
Carboxylate (COO⁻) Asym.[1] Stretch1580–1620 cm⁻¹1580–1620 cm⁻¹Strong band.[1] Overlaps with aromatic C=C ring stretch.[1]
Carboxylate (COO⁻) Sym.[1] Stretch1390–1420 cm⁻¹1390–1420 cm⁻¹Confirms zwitterionic state.[1]
Aryl Fluoride (Ar-F) C-F StretchAbsent1200–1250 cm⁻¹ (Strong) New strong band.[1][2] 2,6-substitution pattern often splits this band [2].[1]
Aryl Chloride (Ar-Cl) C-Cl StretchAbsent750–800 cm⁻¹ (Medium) Fingerprint region.[1][2] Look for specific peaks derived from the benzyl halide precursor.[1]
Thioether (C-S-C) C-S StretchAbsent600–700 cm⁻¹ (Weak)Difficult to detect in ATR; shift from C-S-H to C-S-C is subtle.[1][2]
Aromatic Ring C-H Out-of-PlaneAbsent700–900 cm⁻¹Pattern characteristic of 1,2,3-trisubstituted benzene ring (from the benzyl group).[1]

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including a "cleanliness check" before the sample run.[1]

Diagram 2: Experimental Workflow

ProtocolStartStart AnalysisCleanClean ATR Crystal(Isopropanol)Start->CleanBgScanBackground Scan(Air)Clean->BgScanEnergyCheckEnergy Throughput Check(>95%?)BgScan->EnergyCheckSampleLoadLoad Sample(Cover Crystal Fully)EnergyCheck->SampleLoadYesRecleanRe-clean CrystalEnergyCheck->RecleanNoPressApply Pressure(High Clamp Force)SampleLoad->PressScanAcquire Spectrum(32 scans, 4 cm⁻¹ res)Press->ScanValidationValidation Check:1. No peak at 2550 cm⁻¹?2. Strong band at 1200-1250 cm⁻¹?Scan->ValidationPassPASS:Export & ArchiveValidation->PassYesFailFAIL:RecrystallizeValidation->FailNoReclean->Clean

Figure 2: Step-by-step decision matrix for acquiring a valid spectrum.

Detailed Steps:
  • System Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1] Collect a background spectrum.[1] Validation: Ensure the background energy curve is smooth with no residual peaks in the 2800–3000 cm⁻¹ (C-H) region.

  • Sample Loading: Place approximately 5–10 mg of the solid this compound onto the crystal.

  • Contact Optimization: Apply maximum pressure using the anvil.[1] Why? Zwitterionic solids are hard; poor contact results in a noisy baseline and weak peaks, specifically losing the critical C-S stretch information.

  • Acquisition: Scan range 4000–450 cm⁻¹.[1] Resolution 4 cm⁻¹.[1] Accumulate 32 scans.

  • Data Processing: Apply "ATR Correction" (if comparing to literature KBr data) to correct for the penetration depth dependence on wavelength.

Troubleshooting & Interpretation

  • Problem: Broad, massive peak centered at 3400 cm⁻¹.

    • Cause: Sample is wet.[1] The hygroscopic ammonium group (NH₃⁺) is holding water.[1][2]

    • Fix: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours.

  • Problem: Small peak visible at 2550 cm⁻¹.

    • Cause: Incomplete reaction. Unreacted L-Cysteine is present.[1]

    • Fix: The product requires recrystallization (typically from water/ethanol) to remove the starting amino acid.

  • Problem: Doublet peaks in the Carbonyl region (1700–1600 cm⁻¹).

    • Cause: Mixture of zwitterion (COO⁻) and protonated acid (COOH).[1]

    • Fix: Ensure the pH of the final isolation step was adjusted to the isoelectric point (~pH 5.0–5.5) to ensure a pure zwitterionic form.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1] 2-Chloro-6-fluorobenzyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved October 26, 2025, from [Link]

  • Specac Ltd. (n.d.).[1] Infrared Frequency Lookup Tool: C-F and C-Cl Stretches. Retrieved October 26, 2025, from [Link]

  • Chemistry LibreTexts. (2020).[1] Infrared Spectra of Some Common Functional Groups: Alkyl Halides and Amino Acids. Retrieved October 26, 2025, from [Link]

  • SpectraBase. (n.d.). L-Cysteine IR Spectrum. John Wiley & Sons.[1][5] Retrieved October 26, 2025, from [Link]

  • Kintek Solution. (n.d.).[1] Advantages of KBr Pellets vs ATR for Solid Analysis. Retrieved October 26, 2025, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.